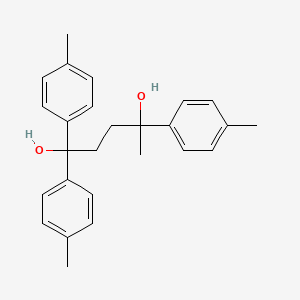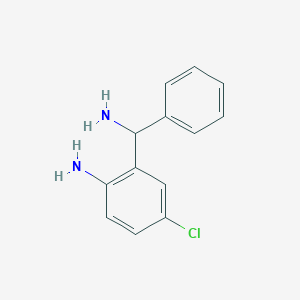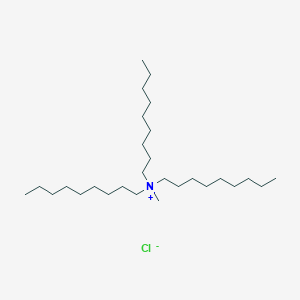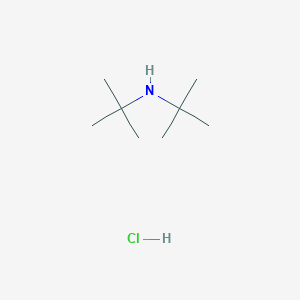
Di-tert-butylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butylamine Hydrochloride is an organic compound with the chemical formula (C₄H₁₂N)₂·HCl. It is a derivative of tert-butylamine, which is one of the four isomeric amines of butane. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Di-tert-butylamine Hydrochloride can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine. This process requires a hydrogenation bomb or bottle, purified dioxane, freshly distilled 2,2-dimethylethylenimine, and Raney nickel as a catalyst. The mixture is filled with hydrogen, warmed to 60°C, and shaken until hydrogenation is complete . Another method involves the reduction of di-tert-butyliminoxyl with phenylhydrazine .
Análisis De Reacciones Químicas
Di-tert-butylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-tert-butyliminoxyl.
Reduction: Reduction of di-tert-butyliminoxyl with phenylhydrazine yields di-tert-butylamine.
Substitution: It can participate in substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen, Raney nickel, and phenylhydrazine. The major products formed from these reactions are di-tert-butyliminoxyl and di-tert-butylamine .
Aplicaciones Científicas De Investigación
Di-tert-butylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of amine-related biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of rubber accelerators and pesticides.
Mecanismo De Acción
The mechanism of action of Di-tert-butylamine Hydrochloride involves its interaction with molecular targets and pathways. It acts as a base in various chemical reactions, facilitating the formation of desired products. The molecular targets include amine receptors and enzymes involved in amine metabolism .
Comparación Con Compuestos Similares
Di-tert-butylamine Hydrochloride can be compared with other similar compounds such as:
- Ethylamine
- Propylamine
- Isopropylamine
- Isobutylamine
- n-Butylamine
- sec-Butylamine
These compounds share similar chemical structures but differ in their physical and chemical properties. This compound is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity .
Propiedades
Fórmula molecular |
C8H20ClN |
|---|---|
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
N-tert-butyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;1H |
Clave InChI |
MOLDZOIISGAJFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


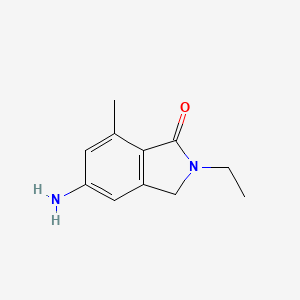
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
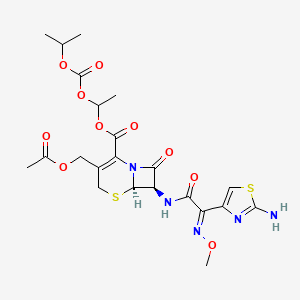
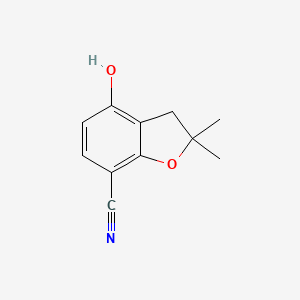

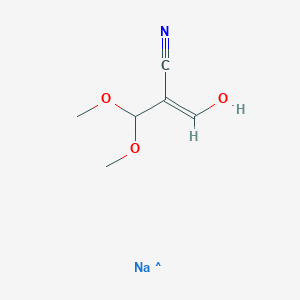

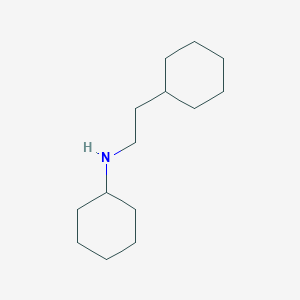


![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)
